
2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol is a compound belonging to the class of iridoid monoterpenoids. These compounds are biosynthesized from isoprene and are often intermediates in the biosynthesis of alkaloids . Iridoids typically consist of a cyclopentane ring fused to a six-membered oxygen heterocycle .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-2-propen-1-ol with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxan ring . The reaction conditions typically involve temperatures ranging from 0°C to 100°C and may require catalysts such as Lewis acids or bases .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product . The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids or bases
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol can be compared with other similar compounds, such as:
2-Methyl-2-propen-1-ol:
2-Methyl-3-phenyl-2-propen-1-ol: This compound has a phenyl group instead of the prop-2-en-1-yl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its oxan ring structure, which imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
CAS番号 |
113104-78-2 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
2-methyl-3-prop-2-enyloxan-3-ol |
InChI |
InChI=1S/C9H16O2/c1-3-5-9(10)6-4-7-11-8(9)2/h3,8,10H,1,4-7H2,2H3 |
InChIキー |
XPEIVZHJIDMNMM-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCCO1)(CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
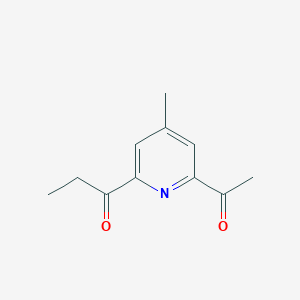
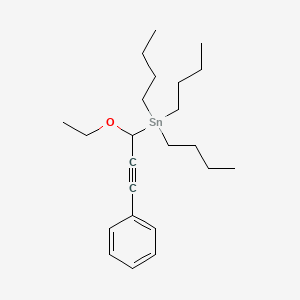
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
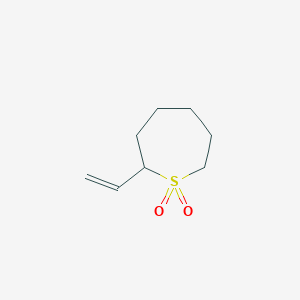
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)

![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
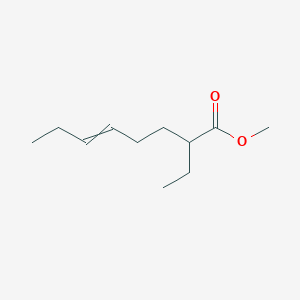
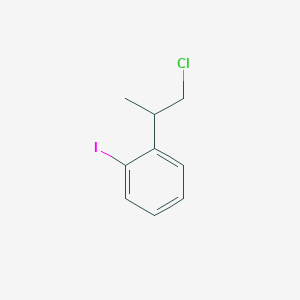
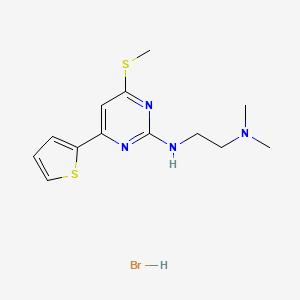
![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)
